Gadolinium (III) isopropoxide
Overview
Description
Gadolinium (III) isopropoxide is a compound with the molecular formula C9H21GdO3 . It is also known by other names such as gadolinium (3+);propan-2-olate and gadolinium isopropoxide . The molecular weight of this compound is 334.5 g/mol .
Synthesis Analysis
This compound can be synthesized by the sol-gel method . In many asymmetric catalysis applications, glove box and Schlenk techniques should be employed to prevent exposure of the rare earth catalyst to air and moisture, which can be detrimental to the reaction outcome .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string:InChI=1S/3C3H7O.Gd/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
. The Canonical SMILES representation is CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3]
. Chemical Reactions Analysis
This compound has been used as a catalyst for enantioselective construction of beta-quaternary carbons via conjugate addition reactions, generation of reactive enolates, regioselective/stereoselective conjugate addition of cyanide to enones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 334.5 g/mol. It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 335.07318 g/mol . The Topological Polar Surface Area is 69.2 Ų .Scientific Research Applications
MRI Contrast Enhancement : Gadolinium (III) complexes, including those with isopropoxide, are commonly used in clinical MRI for contrast enhancement. They work by selectively relaxing water molecules near the complex, thereby improving image contrast and sensitivity (Caravan, 2006).
Nanohybrid Synthesis : Gadolinium (III) isopropoxide has been used to synthesize lanthanide-based lamellar nanohybrids with outstanding optical emission properties, particularly when doped with other lanthanides like terbium(III) and europium(III) (Karmaoui et al., 2006).
Neutron Detection : Gadolinium isopropoxide has been explored as a dopant for plastic scintillators in neutron detection due to gadolinium's high thermal neutron absorption cross-section. This application leads to the development of efficient and convenient thermal neutron detectors (Ovechkina et al., 2009).
Fuel Cell Technology : In the field of solid oxide electrolyte cells (SOECs) and intermediate-temperature solid oxide fuel cells (IT-SOFCs), gadolinium-doped ceria diffusion barriers have been developed using this compound. This application enhances the performance and durability of SOECs and IT-SOFCs (Choi et al., 2016).
Optical and Waveguiding Applications : Gadolinium oxide (Gd2O3) waveguiding thin films, synthesized using gadolinium isopropoxide, have been developed for their potential use in optical applications (García-Murillo et al., 2001).
Mechanism of Action
Target of Action
Gadolinium (III) isopropoxide, also known as Gadolinium (III) tris (isopropoxide), primarily targets meso-aziridines . Meso-aziridines are a type of organic compound that play a crucial role in various chemical reactions.
Mode of Action
The compound acts as a catalyst in the ring-opening of meso-aziridines with trimethylsilyl azide . This interaction leads to changes in the structure of the meso-aziridines, facilitating further chemical reactions.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the ring-opening of meso-aziridines . This process is crucial in the synthesis of various organic compounds. The downstream effects include the generation of new compounds through subsequent reactions.
Result of Action
The primary result of the action of this compound is the ring-opening of meso-aziridines . This leads to the formation of new compounds, expanding the possibilities for chemical synthesis.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, in many asymmetric catalysis applications, glove box and Schlenk techniques should be employed . Solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Gadolinium (III) isopropoxide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Gadolinium (III) isopropoxide involves the reaction of gadolinium (III) chloride with isopropyl alcohol in the presence of a base.", "Starting Materials": [ "Gadolinium (III) chloride", "Isopropyl alcohol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add a stoichiometric amount of gadolinium (III) chloride to a round-bottom flask", "Add a stoichiometric amount of isopropyl alcohol to the flask", "Add a base to the flask to initiate the reaction", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the solution to remove any precipitates", "Evaporate the solvent to obtain the solid Gadolinium (III) isopropoxide product" ] } | |
CAS No. |
14532-05-9 |
Molecular Formula |
C9H24GdO3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
gadolinium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
AGUOFJVRZOIUFG-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Gd] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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